(1E)-N-Benzyl-N-methyl-1-(methylsulfanyl)ethan-1-iminium iodide
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Overview
Description
(1E)-N-Benzyl-N-methyl-1-(methylsulfanyl)ethan-1-iminium iodide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a benzyl group, a methyl group, and a methylsulfanyl group attached to an iminium ion, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-N-methyl-1-(methylsulfanyl)ethan-1-iminium iodide typically involves the reaction of benzylamine with methyl iodide and methylsulfanylacetaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures. The reaction proceeds through the formation of an iminium intermediate, which is then isolated and purified to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Benzyl-N-methyl-1-(methylsulfanyl)ethan-1-iminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted iminium salts depending on the nucleophile used.
Scientific Research Applications
(1E)-N-Benzyl-N-methyl-1-(methylsulfanyl)ethan-1-iminium iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1E)-N-Benzyl-N-methyl-1-(methylsulfanyl)ethan-1-iminium iodide involves its interaction with specific molecular targets. The iminium ion can act as an electrophile, reacting with nucleophiles in biological systems. The benzyl and methylsulfanyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methyl-1-ethan-1-iminium iodide: Lacks the methylsulfanyl group.
N-Benzyl-N-methyl-1-(methylsulfanyl)ethan-1-amine: Lacks the iminium ion.
N-Benzyl-N-methyl-1-(methylsulfanyl)ethan-1-iminium chloride: Different counterion.
Uniqueness
(1E)-N-Benzyl-N-methyl-1-(methylsulfanyl)ethan-1-iminium iodide is unique due to the presence of the methylsulfanyl group and the iminium ion, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
61295-64-5 |
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Molecular Formula |
C11H16INS |
Molecular Weight |
321.22 g/mol |
IUPAC Name |
benzyl-methyl-(1-methylsulfanylethylidene)azanium;iodide |
InChI |
InChI=1S/C11H16NS.HI/c1-10(13-3)12(2)9-11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UCMGHGZZVRQDIZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=[N+](C)CC1=CC=CC=C1)SC.[I-] |
Origin of Product |
United States |
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